2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
Description
2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 3-methylpiperidine moiety at the 2-position and an acetamide linker connected to a p-tolyl group.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-8-11-20(12-9-17)25-23(28)16-29-21-7-3-6-19-10-13-22(26-24(19)21)27-14-4-5-18(2)15-27/h3,6-13,18H,4-5,14-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHATLBLXWKTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperidine ring: This step involves the alkylation of the quinoline core with 3-methylpiperidine under basic conditions.
Formation of the acetamide group: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s quinoline core is known to interact with various biological targets, while the piperidine ring and acetamide group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
2-((2-(4-(Furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
- Core Structure: Quinolin-8-yloxy acetamide.
- Substituents : A 4-(furan-2-carbonyl)piperazine group replaces the 3-methylpiperidine in the target compound.
- Key Differences : The furan-carbonyl group introduces additional hydrogen-bonding capacity, which may alter solubility or binding kinetics compared to the methylpiperidine group.
- Relevance : Demonstrates the impact of piperazine substituent modifications on physicochemical properties .
N-Cyclohexyl-2-(8-quinolinyloxy)acetamide
- Core Structure: Quinolin-8-yloxy acetamide.
- Substituents : Cyclohexyl group instead of p-tolyl.
- Molecular Weight : 284.35 g/mol (lower than the target compound’s estimated ~375 g/mol) .
Thiazole-Based Acetamide Derivatives ()
Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) exhibit:
- Core Structure: Thiazole instead of quinoline.
- Substituents : Piperazine groups with aryl modifications (e.g., methoxy, chloro).
- Physical Properties : Higher molecular weights (422.54 g/mol) and melting points (289–290°C) compared to the target compound, likely due to the thiazole core’s rigidity and polar piperazine substituents.
- Biological Activity : Demonstrated MMP inhibition, suggesting acetamide-thiazole derivatives as promising anti-inflammatory agents .
Triazole-Quinoxaline Hybrid ()
2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (11h)
- Core Structure: Combines triazole and quinoxaline moieties.
- Synthesis : Prepared via click chemistry, highlighting divergent synthetic strategies compared to the target compound’s likely amide-coupling route.
- Relevance : Illustrates the versatility of acetamide linkers in conjugating heterocyclic systems .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on molecular formula (C₂₃H₂₅N₃O₂).
Key Findings and Implications
Substituent Effects :
- Piperidine/piperazine groups modulate solubility and binding interactions. Methylpiperidine (target) enhances lipophilicity, while furan-carbonyl () adds polarity .
- p-Tolyl vs. cyclohexyl () alters aromaticity and steric bulk, impacting target engagement .
Core Structure Influence: Quinoline derivatives (target, ) may exhibit superior fluorescence or intercalation properties compared to thiazole-based analogs () .
Synthetic Strategies :
- Amide coupling is common, but click chemistry () and piperidine/piperazine functionalization () offer diversification routes .
Data Gaps :
- Biological activity and pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a complex organic compound notable for its structural diversity, which includes a quinoline core, a piperidine ring, and an acetamide moiety. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C₁₉H₂₃N₃O₂
- Molecular Weight : Approximately 329.41 g/mol
- CAS Number : 921807-57-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease processes. While detailed mechanisms remain under investigation, the presence of functional groups allows for potential modulation of biological pathways, including signal transduction and metabolic processes.
Anticancer Potential
Research on similar quinoline derivatives has shown significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that compounds with structural similarities can inhibit cell growth in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The growth-inhibitory effects were measured using MTS assays, revealing that certain analogs could reduce cell viability significantly at concentrations as low as 10 µM .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15 |
| Compound B | PC-3 | 10 |
| Compound C | MRC-5 | >50 |
Enzyme Interaction
The compound may also interact with heat shock proteins (Hsp), particularly Hsp90, which is a promising target in cancer therapy. Inhibition of Hsp90 can lead to the destabilization of multiple oncogenic proteins, thereby exerting anticancer effects .
Case Studies
Recent studies have synthesized various quinoline derivatives to evaluate their biological activities. For example:
- Compound 3a demonstrated a significant reduction in MDA-MB-231 cell viability by approximately 47% at a concentration of 10 µM.
- Compound 4e showed notable activity against PC-3 cells with a GI50 value of 10 µM, indicating its potential as a therapeutic agent against prostate cancer .
Structural Similarities and SAR Analysis
The structure-activity relationship (SAR) of quinoline derivatives suggests that modifications to the piperidine and acetamide groups can enhance biological activity. The presence of electron-donating or withdrawing groups on the aromatic rings can also influence the binding affinity to biological targets.
Table 2: Structural Comparisons
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-(phenylthio)acetamide | C₁₉H₂₃N₂OS | Contains sulfur linkage |
| 3-Methylquinolin-8-ol | C₁₉H₁₅N₃O | Known for antimicrobial properties |
| N-(4-methoxyphenyl)-2-(morpholino)acetamide | C₂₁H₂₅N₃O₂ | Features a morpholine ring |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 2-chloro-N-(p-tolyl)acetamide with a substituted quinoline intermediate. Key steps include:
- Nucleophilic substitution : Reacting 8-hydroxyquinoline derivatives with α-chloroacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperidine functionalization : Introducing the 3-methylpiperidin-1-yl group via Buchwald-Hartwig amination or direct alkylation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- X-ray crystallography : Single-crystal analysis confirms the dihedral angle between the quinoline and p-tolyl rings (e.g., 87.19° in analogous structures) and hydrogen-bonding networks .
- Spectroscopic methods :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., quinoline C8-O linkage, p-tolyl methyl resonance at δ ~2.3 ppm) .
- MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental analysis : Validate purity (>95%) via C/H/N/O percentages .
Q. What in vitro assays are used for preliminary bioactivity screening?
- Target-specific assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorescence/colorimetric substrates.
- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells. Use triplicate wells and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified proteins.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can contradictions in reported bioactivity data be resolved?
- Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration) across labs.
- Meta-analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.
- Probe solubility/aggregation : Use dynamic light scattering (DLS) to rule out false positives from compound aggregation .
Q. What computational strategies predict the compound’s pharmacokinetic and electronic properties?
- Density functional theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and reactivity .
- ADME modeling : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. Parameters from PubChem data (e.g., molecular weight 276.37 g/mol) inform these models .
- Molecular dynamics (MD) simulations : Simulate binding stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
